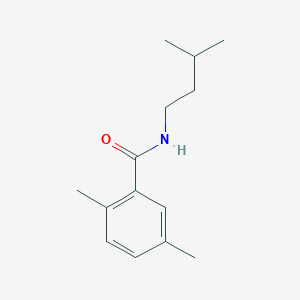![molecular formula C21H29N5O B5422228 1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol](/img/structure/B5422228.png)
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol, also known as DM-1, is a small molecule drug that has shown promising results in scientific research for cancer treatment. DM-1 belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells while sparing healthy cells.
Wirkmechanismus
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol is an ADC that consists of an antibody that recognizes a specific protein on the surface of cancer cells and a cytotoxic drug that is released inside the cell upon internalization of the antibody-drug complex. Once this compound binds to the targeted cancer cell, it is internalized through endocytosis. The acidic environment inside the endosome triggers the release of the cytotoxic drug, which then binds to tubulin and disrupts the microtubule network, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer activity in vitro and in vivo. It has a high affinity for its target protein and is selectively internalized by cancer cells, leading to minimal toxicity to healthy cells. This compound has also been shown to overcome drug resistance in cancer cells and synergize with other anticancer drugs. However, this compound can also cause some side effects, such as neutropenia, thrombocytopenia, and peripheral neuropathy.
Vorteile Und Einschränkungen Für Laborexperimente
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol is a valuable tool for scientific research in cancer biology and drug development. It allows researchers to study the mechanism of action of ADCs and to test the efficacy of novel ADCs in preclinical models. This compound is also useful for investigating drug resistance mechanisms and for developing strategies to overcome resistance. However, this compound is relatively expensive and requires specialized expertise for synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol and ADCs. One area of focus is the optimization of the linker and antibody components to improve the stability and efficacy of ADCs. Another area of research is the development of novel cytotoxic drugs that can overcome resistance mechanisms. Additionally, there is a need for better understanding of the pharmacokinetics and pharmacodynamics of ADCs in vivo, as well as their toxicity profiles. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound and other ADCs in cancer patients.
Synthesemethoden
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol is synthesized through a series of chemical reactions starting from 2,6-dimethylpyridine-3-carboxylic acid and 4-bromo-1,1'-biphenyl-4-carboxylic acid. The synthesis involves the formation of a pyrimidine ring and a piperidine ring, followed by coupling with a linker molecule and a cytotoxic drug, maytansine. The final product is purified through chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol has been extensively studied for its anticancer activity in preclinical and clinical trials. It has been shown to be effective against various types of cancer, including breast, lung, ovarian, and bladder cancer. This compound works by binding to a specific protein called tubulin, which is essential for cell division. By inhibiting tubulin function, this compound disrupts the cell cycle and induces cell death in cancer cells.
Eigenschaften
IUPAC Name |
1-[1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]piperidin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-15-3-4-19(16(2)23-15)20-5-10-22-21(24-20)26-11-6-17(7-12-26)25-13-8-18(27)9-14-25/h3-5,10,17-18,27H,6-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHUULYEVIGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)N3CCC(CC3)N4CCC(CC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5422163.png)
![1-methyl-N-[1-(2-thienylcarbonyl)piperidin-3-yl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5422178.png)


![2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5422203.png)
![1-allyl-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B5422210.png)

![7-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5422221.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422225.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5422230.png)

![(1S*,6R*)-9-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5422238.png)